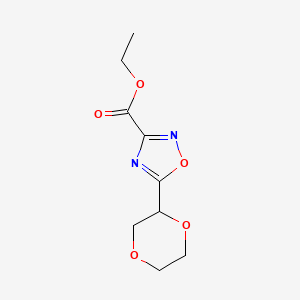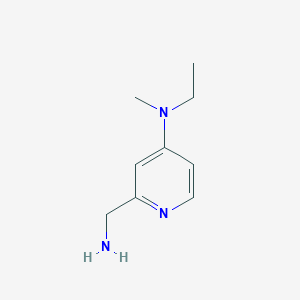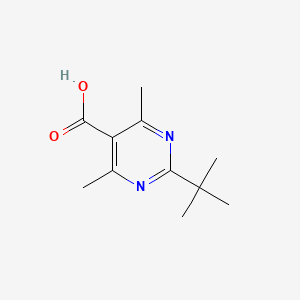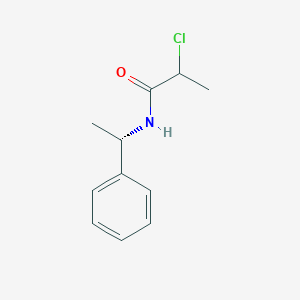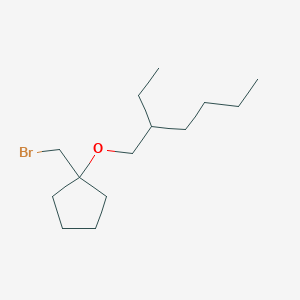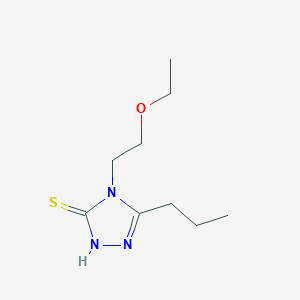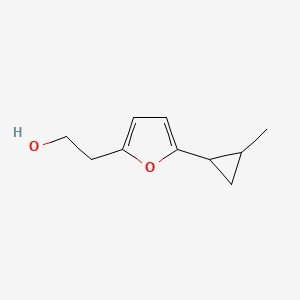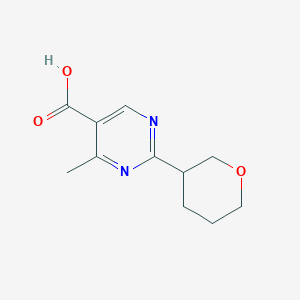
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid typically involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under controlled conditions. One common method involves the use of stearic acid and thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to produce the desired compound . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as crystallization and chromatography are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives. These products have their own unique properties and applications, further expanding the utility of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid in various fields.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Methyl 1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylate: A methyl ester derivative with different reactivity and applications.
Uniqueness
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid is unique due to its specific combination of sulfur and nitrogen atoms in a five-membered ring structure. This configuration imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C5H9NO4S |
|---|---|
Molekulargewicht |
179.20 g/mol |
IUPAC-Name |
2-methyl-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO4S/c1-6-4(5(7)8)2-3-11(6,9)10/h4H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
JHFCWIOKPTUYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CCS1(=O)=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


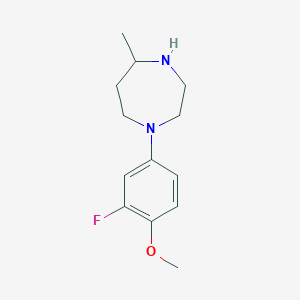

![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
